Ethanimidamide, monoacetate
Overview
Description
. It is a derivative of ethanimidamide and is often used in various chemical and industrial applications due to its unique properties.
Scientific Research Applications
Ethanimidamide, monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethanimidamide, monoacetate plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it inhibits human parainfluenza virus type 1 sialidase . This interaction is crucial as it can potentially be used to develop antiviral therapies. Additionally, this compound has been studied for its effects on electrosurface phenomena at polymer films for biosensor applications . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with sialidase can impact cell signaling pathways related to viral infections . Furthermore, its role in electrosurface phenomena suggests potential effects on cellular metabolism and gene expression, particularly in the context of biosensor applications . These cellular effects underscore the compound’s potential in therapeutic and diagnostic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits sialidase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can lead to changes in gene expression related to viral replication and immune response. Additionally, the compound’s role in electrosurface phenomena suggests that it may interact with other biomolecules, influencing their activity and function . These molecular mechanisms provide insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation over time can lead to changes in its efficacy and impact on cellular processes. These temporal effects highlight the importance of understanding the compound’s stability and degradation in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . These dosage effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its inhibition of sialidase can impact metabolic pathways related to viral replication and immune response . Additionally, the compound’s role in electrosurface phenomena suggests potential interactions with other metabolic pathways involved in biosensor applications . Understanding these metabolic pathways is crucial for developing targeted therapies and diagnostic tools.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its efficacy and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s therapeutic and diagnostic applications by determining its bioavailability and distribution within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization is crucial for its interactions with biomolecules and its overall efficacy in therapeutic and diagnostic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanimidamide, monoacetate can be synthesized through the reaction of ethanimidamide with acetic acid. The reaction typically involves the use of a catalyst such as palladium acetate and lithium nitrate in an acetic acid solution . The reaction conditions include maintaining a temperature of around 50°C and atmospheric pressure for about an hour .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, monoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form ethanimidamide.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ethanimidamide and acetic acid, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Acetamiprid: An insecticide with similar chemical properties but different applications.
Ethanimidamide: The parent compound of ethanimidamide, monoacetate, with distinct chemical behavior and uses.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its acetate group provides additional reactivity compared to its parent compound, ethanimidamide, making it valuable in both research and industrial contexts.
Properties
IUPAC Name |
acetic acid;ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2.C2H4O2/c2*1-2(3)4/h1H3,(H3,3,4);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNCAMOIPYYIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
143-37-3 (Parent) | |
Record name | Ethanimidamide, monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036896170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2068008 | |
Record name | Ethanimidamide, monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36896-17-0 | |
Record name | Ethanimidamide, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36896-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanimidamide, monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036896170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamidine acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanimidamide, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanimidamide, monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamidine monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHANIMIDAMIDE, MONOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8Y1QR6M6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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